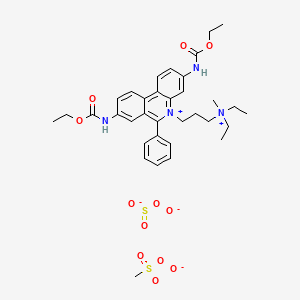
ium Diethylcarbamate Hydrogen Sulfate Methyl Sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ium Diethylcarbamate Hydrogen Sulfate Methyl Sulfate: is a complex chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique chemical properties and reactivity, making it a subject of interest for scientific research and industrial applications.
Métodos De Preparación
The synthesis of ium Diethylcarbamate Hydrogen Sulfate Methyl Sulfate involves several steps and specific reaction conditions. One common method includes the reaction of diethylcarbamate with hydrogen sulfate and methyl sulfate under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to produce the compound efficiently .
Análisis De Reacciones Químicas
ium Diethylcarbamate Hydrogen Sulfate Methyl Sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield different sulfate derivatives, while substitution reactions can lead to the formation of various carbamate derivatives .
Aplicaciones Científicas De Investigación
ium Diethylcarbamate Hydrogen Sulfate Methyl Sulfate has several scientific research applications In chemistry, it is used as a reagent for synthesizing other complex molecules In biology, it may be used to study cellular processes and enzyme activitiesIndustrially, it can be used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of ium Diethylcarbamate Hydrogen Sulfate Methyl Sulfate involves its interaction with specific molecular targets and pathways. The compound may act as an alkylating agent, modifying the structure of target molecules and affecting their function. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial effects.
Comparación Con Compuestos Similares
ium Diethylcarbamate Hydrogen Sulfate Methyl Sulfate can be compared with other similar compounds such as dimethyl sulfate and monomethyl sulfate. These compounds share some chemical properties but differ in their reactivity and applications. For example, dimethyl sulfate is a powerful alkylating agent widely used in organic synthesis, while monomethyl sulfate is less reactive and primarily used in specific industrial applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable tool for researchers and industry professionals. Further studies and applications of this compound may lead to new discoveries and advancements in multiple disciplines.
Propiedades
Fórmula molecular |
C34H45N4O12S2- |
|---|---|
Peso molecular |
765.9 g/mol |
Nombre IUPAC |
3-[3,8-bis(ethoxycarbonylamino)-6-phenylphenanthridin-5-ium-5-yl]propyl-diethyl-methylazanium;methanesulfonoperoxoate;oxido sulfite |
InChI |
InChI=1S/C33H40N4O4.CH4O4S.H2O4S/c1-6-37(5,7-2)21-13-20-36-30-23-26(35-33(39)41-9-4)17-19-28(30)27-18-16-25(34-32(38)40-8-3)22-29(27)31(36)24-14-11-10-12-15-24;1-6(3,4)5-2;1-4-5(2)3/h10-12,14-19,22-23H,6-9,13,20-21H2,1-5H3;2H,1H3;1H,(H,2,3)/p-1 |
Clave InChI |
JFGUGXKQHOPKJN-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)NC(=O)OCC)NC(=O)OCC.CS(=O)(=O)O[O-].[O-]OS(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,5-trideuterio-4,6-dinitro-N-[(Z)-prop-2-enylideneamino]aniline](/img/structure/B13844583.png)
![4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl N-Desmethyl Spiramycin I 2A-Acetate](/img/structure/B13844590.png)
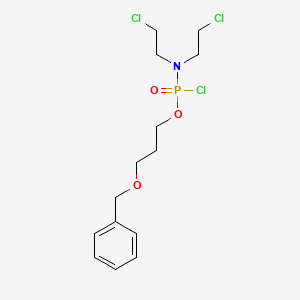

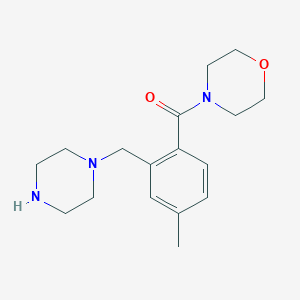
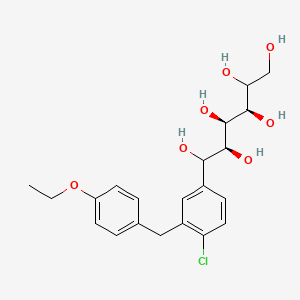
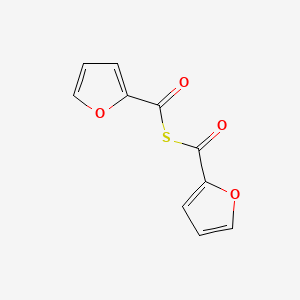
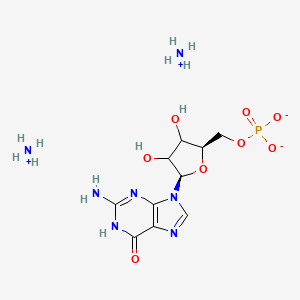
![[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B13844637.png)
![Ethyl 2-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13844639.png)
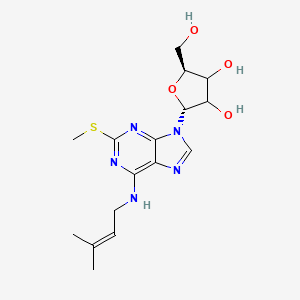
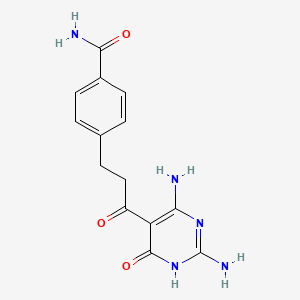
![Norfloxacin impurity J [EP impurity]](/img/structure/B13844655.png)
![3,4,8,9,10-Pentamethoxy-6H-benzo[c]chromen-6-one](/img/structure/B13844657.png)
